Methyl 2-amino-4,4-difluorohexanoate

Descripción

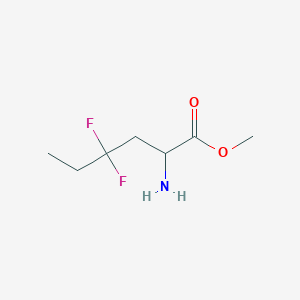

Methyl 2-amino-4,4-difluorohexanoate is a fluorinated aliphatic ester featuring an amino group at the C2 position and two fluorine atoms at the C4 position of a six-carbon chain. This structure combines the reactive amine moiety with the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence intermolecular interactions. The ester group may serve as a prodrug motif, improving bioavailability through enhanced lipophilicity.

Propiedades

Fórmula molecular |

C7H13F2NO2 |

|---|---|

Peso molecular |

181.18 g/mol |

Nombre IUPAC |

methyl 2-amino-4,4-difluorohexanoate |

InChI |

InChI=1S/C7H13F2NO2/c1-3-7(8,9)4-5(10)6(11)12-2/h5H,3-4,10H2,1-2H3 |

Clave InChI |

DLUVCUJPQXAUAO-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC(C(=O)OC)N)(F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Fluorinated Pyrimidine Derivatives (e.g., 5-Fluoro-2-amino-4,6-dichloropyrimidine)

- Structural Differences: Unlike the aliphatic chain of Methyl 2-amino-4,4-difluorohexanoate, this compound () is a heterocyclic pyrimidine with chlorine and fluorine substituents. The aromatic core facilitates π-π stacking, while the aliphatic ester in the target compound may enhance membrane permeability.

- Biological Activity: The 5-fluoro derivative exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), attributed to fluorine’s electronegativity stabilizing interactions with biological targets .

- Physicochemical Properties: Property this compound 5-Fluoro-2-amino-4,6-dichloropyrimidine Molecular Weight ~193 g/mol ~198 g/mol LogP (estimated) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) Key Functional Groups Ester, amine, difluoro Dichloro, fluoro, pyrimidine

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

- Structural Differences: Sulfonylureas () feature a triazine ring and sulfonylurea bridge, whereas this compound has a linear carbon chain. Both contain methyl esters, but the latter lacks herbicidal sulfonylurea motifs.

- Applications: Sulfonylureas act as herbicides by inhibiting acetolactate synthase . The target compound’s amino and difluoro groups may instead favor pharmaceutical applications, such as protease inhibition or peptide mimicry.

- Synthetic Pathways: Sulfonylureas are synthesized via condensation of triazine intermediates with sulfonylcarbamates . This compound may be prepared through nucleophilic fluorination followed by esterification of the corresponding acid.

Impact of Fluorine Substitution

Fluorine’s electronegativity and small atomic radius often enhance binding affinity and metabolic stability. For example:

- In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine increases NO-inhibitory potency compared to non-fluorinated analogs .

Role of the Ester Group

- Comparative Stability : Methyl esters in sulfonylureas () are susceptible to hydrolysis, influencing their herbicidal activity. The target compound’s ester may similarly act as a prodrug, with hydrolysis releasing the active carboxylic acid.

- Lipophilicity : The ester group increases logP compared to carboxylate salts, enhancing cell permeability. This property is shared with sulfonylurea herbicides but tailored for different applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.